2,3,5,6-Tetrafluorobiphenyl
Overview
Description
2,3,5,6-Tetrafluorobiphenyl is an organic compound with the molecular formula C12H6F4 It is a derivative of biphenyl, where four hydrogen atoms are replaced by fluorine atoms at the 2, 3, 5, and 6 positions
Mechanism of Action
Target of Action
It’s known that fluorinated compounds often exhibit unique reactivity and stability due to the presence of fluorine atoms .
Mode of Action
The presence of fluorine atoms in its structure confers unique reactivity and stability . Fluorination enhances its resistance to oxidation and chemical degradation .
Biochemical Pathways
Fluorinated compounds are often involved in various synthetic processes due to their unique reactivity and stability .
Pharmacokinetics
The compound’s unique molecular structure, characterized by the presence of four fluorine atoms, may influence its bioavailability .
Result of Action
Fluorinated compounds often exhibit unique properties that can influence their interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorobiphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. Another approach involves the use of fluorinated intermediates, such as 2,3,5,6-tetrafluorophenylboronic acid, which can be coupled with other aromatic compounds using Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic structures.
Common Reagents and Conditions
Fluorinating Agents: Elemental fluorine, Selectfluor, and other fluorinating agents are commonly used.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are frequently used.
Major Products Formed
The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3,5,6-Tetrafluorobiphenyl has a wide range of applications in scientific research:
Materials Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical agents and bioactive molecules.
Organic Synthesis: It is utilized as a building block in the synthesis of complex organic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- 2,3,5,6-Tetrafluorobenzene
- 2,3,5,6-Tetrafluorotoluene
Uniqueness
2,3,5,6-Tetrafluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other fluorinated biphenyls, it exhibits higher thermal stability and unique electronic characteristics, making it suitable for specialized applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGVNRCLRPAPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the mesomorphic properties of compounds containing 2,3,5,6-tetrafluorobiphenyl?
A1: Studies have shown that incorporating a this compound unit into a molecule can influence its liquid crystal properties. For instance, 4'-[(s)2-methyl-butoxycarbonyl] phenyl 4-(4-n-alkoxy-2,3,5,6-tetrafluorobiphenyl-1-ethynyl)benzoates exhibit enantiotropic mesophases including cholesteric, smectic A, and chiral smectic C states across a wide temperature range []. The specific mesophase behavior can be influenced by factors such as the length of the alkoxy chain attached to the tetrafluorobiphenyl unit.
Q2: How does lateral polyfluoro-substitution affect the mesomorphic properties of liquid crystals containing this compound?
A2: Research suggests that introducing multiple fluorine atoms onto the biphenyl group can negatively impact mesophase formation []. The position of these fluorine atoms on the biphenyl ring system plays a significant role in determining the overall effect on mesomorphic behavior.
Q3: Can you provide examples of how the structure of compounds incorporating this compound relates to their liquid crystal phase behavior?
A3: Certainly. In a study of 4-alkoxycarbonylphenyl 4′-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-carboxylates, researchers synthesized two homologous series: one chiral and one achiral []. The chiral series primarily displayed cholesteric and smectic C phases, while the achiral series exhibited nematic and smectic A phases. This difference highlights how subtle structural variations, such as the presence of a chiral center, can significantly alter the self-assembly and hence the observed liquid crystal phases.
Q4: What is the crystal structure of 4'-butyl-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?
A4: The crystal structure of this compound has been determined through X-ray diffraction []. The molecule comprises three planar units: the cyanotetrafluorophenyl group, the phenyl ring, and the butyl group. Interestingly, the molecules arrange themselves in a head-to-tail configuration within the crystal lattice, with close contacts observed between the phenyl and tetrafluorophenyl rings.
Q5: How does the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile differ from its non-fluorinated analogue?
A5: The introduction of fluorine atoms in 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile leads to significant changes in its crystal packing compared to 4′-bromobiphenyl-4-carbonitrile []. Notably, the fluorinated compound exhibits Br⋯F and F⋯F contacts, forming an intermolecular network of zigzag chains, which are absent in the non-fluorinated counterpart.
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